molecular formula C21H20N2O4 B3999910 4-butoxy-N-(5-nitro-1-naphthyl)benzamide

4-butoxy-N-(5-nitro-1-naphthyl)benzamide

Cat. No.: B3999910
M. Wt: 364.4 g/mol
InChI Key: ZJPFMXSJOKJLLR-UHFFFAOYSA-N
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Description

4-Butoxy-N-(5-nitro-1-naphthyl)benzamide is a benzamide derivative featuring a butoxy substituent on the benzene ring and a 5-nitro-1-naphthyl group attached to the amide nitrogen. The nitro group on the naphthyl moiety may influence electronic properties and receptor-binding affinity, distinguishing it from other benzamide derivatives.

Properties

IUPAC Name

4-butoxy-N-(5-nitronaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-2-3-14-27-16-12-10-15(11-13-16)21(24)22-19-8-4-7-18-17(19)6-5-9-20(18)23(25)26/h4-13H,2-3,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPFMXSJOKJLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

  • Quin-C1 : The quinazoline ring and methoxyphenyl group confer selectivity for FPR2, inducing chemotaxis and calcium mobilization in neutrophils .
  • nAChR Modulators : Allyloxy and pyridinyl substituents in 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide enable inhibition of α4β2 nAChRs, with modest selectivity over α3β4 subtypes .
  • Benzoxazole Analog : Replacing the nitro-naphthyl group with a benzoxazole ring increases molar mass (436.5 g/mol vs. 436.5 g/mol) but retains lipophilic character .

Key Findings :

  • Quin-C1 : Demonstrates FPR2-mediated chemotaxis but lacks superoxide generation in neutrophils, suggesting a unique signaling pathway activation .
  • nAChR Modulators : Benzamide analogs with pyridinyl groups exhibit moderate selectivity for α4β2 nAChRs, highlighting the role of heteroaromatic substituents in receptor interaction .
  • Neuroleptics : Benzamide derivatives like amisulpride target dopamine receptors, underscoring the structural versatility of benzamides in CNS drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-butoxy-N-(5-nitro-1-naphthyl)benzamide
Reactant of Route 2
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4-butoxy-N-(5-nitro-1-naphthyl)benzamide

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